Cas no 2228506-40-7 (1-(2-bromo-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile)

1-(2-Bromo-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile is a fluorinated and brominated cyclobutane derivative with a ketone and nitrile functional group. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in cycloaddition reactions and as a precursor for pharmaceuticals or agrochemicals. The presence of both bromine and fluorine substituents enhances its utility in cross-coupling reactions, enabling selective functionalization. The electron-withdrawing nitrile and carbonyl groups contribute to its reactivity in nucleophilic additions and cyclizations. Its well-defined structure makes it suitable for applications in medicinal chemistry, where it may serve as a scaffold for bioactive molecule development. The compound is typically handled under controlled conditions due to its potential sensitivity.
1-(2-bromo-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile structure
2228506-40-7 structure
Product Name:1-(2-bromo-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile
CAS No:2228506-40-7
MF:C11H7BrFNO
MW:268.081785440445
CID:6420015
PubChem ID:165974977
Update Time:2025-05-26

1-(2-bromo-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1-(2-bromo-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile
    • 2228506-40-7
    • EN300-2002464
    • Inchi: 1S/C11H7BrFNO/c12-8-2-1-3-9(13)10(8)11(6-14)4-7(15)5-11/h1-3H,4-5H2
    • InChI Key: BMTWCTCRZGWYAU-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=C(C=1C1(C#N)CC(C1)=O)F

Computed Properties

  • Exact Mass: 266.96950g/mol
  • Monoisotopic Mass: 266.96950g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 40.9Ų

1-(2-bromo-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile Pricemore >>

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Additional information on 1-(2-bromo-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile

Introduction to 1-(2-bromo-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile (CAS No. 2228506-40-7)

1-(2-bromo-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile, identified by its CAS number 2228506-40-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules characterized by a cyclobutane core functionalized with a nitrile group and a brominated and fluorinated aromatic substituent. The structural features of this molecule make it a promising candidate for further exploration in drug discovery, particularly due to its unique electronic and steric properties.

The presence of both bromine and fluorine atoms in the aromatic ring introduces significant modularity, allowing for diverse chemical transformations and functionalization strategies. These elements are widely recognized for their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles in drug candidates. In recent years, the pharmaceutical industry has increasingly focused on developing novel compounds that incorporate such halogenated aromatic systems, recognizing their potential to yield more effective and selective therapeutic agents.

One of the most compelling aspects of 1-(2-bromo-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile is its cyclobutane scaffold. Cycloalkanes, particularly those with three or four-membered rings, are known for their rigid structure, which can be advantageous in designing molecules with high binding affinity to biological targets. The incorporation of an oxo group at the third position further enhances the molecular complexity, providing additional sites for interaction with biological receptors. This structural motif has been explored in various drug classes, including kinase inhibitors, antiviral agents, and anti-inflammatory compounds.

The nitrile group at the carbon-1 position is another key feature that contributes to the compound's potential as a pharmacological entity. Nitriles are versatile functional groups that can participate in various chemical reactions, including nucleophilic addition and cyclization processes, which are often employed in synthetic chemistry to construct more complex molecular architectures. Additionally, nitrile-containing compounds have shown promise in medicinal chemistry due to their ability to act as prodrugs or intermediates in the synthesis of bioactive molecules.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have suggested that 1-(2-bromo-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile may exhibit inhibitory effects on certain enzymes and receptors implicated in various diseases. For instance, its structural analogs have been reported to interact with kinases involved in cancer signaling pathways, making this compound a potential lead for further development into anticancer therapies.

The synthesis of 1-(2-bromo-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile presents an interesting challenge due to the complexity of its framework. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yield and purity. However, recent methodologies have focused on simplifying these processes through transition-metal-catalyzed reactions and novel cyclization strategies. These approaches not only improve efficiency but also allow for greater scalability, which is crucial for industrial applications.

The role of halogenated aromatic compounds in medicinal chemistry cannot be overstated. The electron-withdrawing nature of fluorine and bromine atoms can significantly influence the reactivity and selectivity of a molecule. For example, fluorine substitution has been shown to enhance binding affinity by stabilizing charged intermediates during enzyme-receptor interactions. Similarly, bromine atoms can serve as handles for further derivatization via cross-coupling reactions, enabling the construction of more complex derivatives with tailored biological activities.

In conclusion,1-(2-bromo-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile (CAS No. 2228506-40-7) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups and structural motifs makes it an attractive candidate for further exploration in drug discovery efforts aimed at developing novel therapeutic agents. As research continues to uncover new applications for halogenated heterocyclic compounds, this molecule is poised to play a pivotal role in advancing our understanding of medicinal chemistry and its applications in human health.

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